molecular formula C24H20BrClN2O2 B342600 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-tert-butylbenzamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-tert-butylbenzamide

Cat. No.: B342600
M. Wt: 483.8 g/mol
InChI Key: HYZPRUKGJCJBST-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-tert-butylbenzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzooxazole ring, a bromine and chlorine-substituted phenyl group, and a tert-butyl-benzamide moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-tert-butylbenzamide typically involves multiple steps, including the formation of the benzooxazole ring and the introduction of the bromine and chlorine substituents. One common method involves the reaction of 2-aminophenol with a substituted benzoyl chloride to form the benzooxazole core. Subsequent bromination and chlorination reactions introduce the halogen atoms at specific positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzooxazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of substituted benzooxazole derivatives .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-tert-butylbenzamide is unique due to its combination of a benzooxazole ring with halogenated phenyl and tert-butyl-benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20BrClN2O2

Molecular Weight

483.8 g/mol

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-tert-butylbenzamide

InChI

InChI=1S/C24H20BrClN2O2/c1-24(2,3)15-6-4-14(5-7-15)22(29)27-17-9-11-21-20(13-17)28-23(30-21)18-12-16(25)8-10-19(18)26/h4-13H,1-3H3,(H,27,29)

InChI Key

HYZPRUKGJCJBST-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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